N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydr obenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
Description
Structure and Key Features The compound features a benzo[b]thiopheno[2,3-d]pyrimidin bicyclic core, partially hydrogenated (3,5,6,7,8-pentahydro), substituted with a 4-oxo group and a prop-2-enyl moiety at position 2. A thioether linkage connects this core to an acetamide group, which is further attached to a 5-(acetylamino)-2-methoxyphenyl aromatic ring.
Synthetic Relevance
Synthesis of such compounds typically involves alkylation of thiopyrimidines with 2-chloroacetamide derivatives, as seen in related analogs (e.g., ). For example, the thioether bond likely forms via nucleophilic substitution between a thiolate anion (from the bicyclic core) and a chloroacetamide intermediate .
Properties
Molecular Formula |
C24H26N4O4S2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H26N4O4S2/c1-4-11-28-23(31)21-16-7-5-6-8-19(16)34-22(21)27-24(28)33-13-20(30)26-17-12-15(25-14(2)29)9-10-18(17)32-3/h4,9-10,12H,1,5-8,11,13H2,2-3H3,(H,25,29)(H,26,30) |
InChI Key |
MHLVLFBGIIBIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as acylation, alkylation, and thiolation. Each step requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions must be carefully controlled to achieve the desired transformations without degrading the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can result in a wide range of products with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry: Its chemical properties could make it useful in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism by which N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on analogs.
Key Observations
Core Modifications and retain the benzo[b]thiopheno[2,3-d]pyrimidin core but vary in aryl substitutions (e.g., 4-methylphenyl vs. 4-methoxyphenyl). Methoxy groups often improve membrane permeability, while methyl groups may enhance lipophilicity . replaces the benzo ring with a thieno[2,3-d]pyrimidin core, reducing aromaticity and possibly altering π-stacking interactions with biological targets .
Synthetic Strategies
- All compounds share a common synthetic pathway: alkylation of a thiol-containing heterocycle with a chloroacetamide derivative (e.g., ). Modifications in substituents are achieved by varying the aryl chloroacetamide or heterocyclic precursor .
Research Findings and Implications
- Pharmacological Potential: While direct bioactivity data for the target compound are absent, analogs with similar cores (e.g., ) have been explored for kinase inhibition due to the pyrimidine moiety’s ability to mimic ATP-binding motifs .
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., acetylaminophenyl) may enhance binding to polar enzyme pockets. Bulky substituents (e.g., prop-2-enyl) could reduce off-target interactions but increase metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
